1,2-Distearoyllecithin, also known as 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound characterized by its two stearoyl (C18) fatty acid chains esterified to the glycerol backbone. Its chemical formula is C₄₄H₈₈NO₈P, with a molecular weight of approximately 790.161 g/mol . This compound belongs to the class of glycerophospholipids, which are essential components of biological membranes. The structure consists of a glycerol backbone linked to a phosphate group and a choline moiety, making it amphiphilic and capable of forming lipid bilayers in aqueous environments .
DL-DSPC's primary function is in cell membranes. It forms a bilayer structure, with the hydrophobic fatty acid tails oriented inwards and the hydrophilic headgroups (phosphate and choline) facing outwards, interacting with the surrounding water environment []. This bilayer structure creates a barrier that controls the movement of molecules and ions in and out of the cell, maintaining cellular integrity and function.
DL-DSPC liposomes are widely used in drug delivery research. The liposomes can encapsulate drugs and deliver them to specific target sites within the body []. The amphiphilic nature of DL-DSPC allows the liposomes to interact with both water and cell membranes, facilitating drug delivery.
Despite being classified in databases like Drugbank [], 1,2-Distearoyllecithin (1,2-DSL) has limited research directly related to its potential therapeutic applications. However, scientific research utilizes 1,2-DSL in various other capacities:
,2-DSL is a type of phospholipid, a major component of cell membranes. Its structure allows it to form vesicles (spherical structures) that mimic the properties of natural cell membranes. Researchers use these vesicles in various applications, including:
1,2-DSL is present in some food sources, particularly egg yolk and soybeans []. Researchers use it in food science applications like:
,2-DSL can be used in toxicology research to:
This compound exhibits significant biological activity due to its role as a major component of cell membranes. It contributes to membrane fluidity and permeability and plays a critical role in cell signaling processes. Research indicates that 1,2-distearoyllecithin can modulate the activity of membrane proteins and influence cellular interactions . Furthermore, it has been studied for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
The synthesis of 1,2-distearoyllecithin can be achieved through several methods:
1,2-Distearoyllecithin has diverse applications across various fields:
Studies on the interactions of 1,2-distearoyllecithin with other biomolecules reveal its capacity to form complexes with proteins and nucleic acids. This property is exploited in drug delivery systems where it enhances the stability and efficacy of therapeutic agents. Additionally, interaction studies have shown that it can influence membrane protein activity and receptor signaling pathways .
Several compounds share structural similarities with 1,2-distearoyllecithin, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C₄₂H₈₄NO₈P | Contains palmitic acid chains (C16), affecting fluidity |
1,2-Dioleoyl-sn-glycero-3-phosphocholine | C₄₂H₈₄NO₈P | Contains oleic acid chains (C18:1), more unsaturated |
1,2-Dimyristoyl-sn-glycero-3-phosphocholine | C₄₀H₈₂NO₈P | Features myristic acid chains (C14), different melting point |
Phosphatidylethanolamine | C₄₂H₈₂NO₈P | Contains ethanolamine instead of choline |
What sets 1,2-distearoyllecithin apart is its specific fatty acid composition (two stearic acids), which influences its physical properties such as melting point and phase behavior in membranes. Its high degree of saturation contributes to membrane rigidity compared to other phosphatidylcholines with unsaturated fatty acids.
DSPC’s molecular organization within lipid bilayers is governed by its saturated acyl chains and phosphocholine head group. In binary mixtures with shorter-chain lipids like dilauroylphosphatidylcholine (DLPC), DSPC forms gel-phase domains that segregate from fluid-phase regions [2] [7]. Atomic force microscopy (AFM) studies reveal DSPC domains protruding 1.1–1.8 nm above surrounding fluid lipid matrices, depending on bilayer preparation methods [7]. These height differences reflect symmetric (both leaflets) or asymmetric (single leaflet) domain distributions [7].
Molecular dynamics simulations demonstrate that DSPC’s hydrophobic thickness (∼3.5 nm) drives lipid sorting via hydrophobic matching with transmembrane proteins like bacteriorhodopsin [2]. At temperatures below the main phase transition (55.6°C) [4], DSPC preferentially associates with proteins requiring thicker hydrophobic cores, while fluid-phase lipids dominate in disordered regions [2]. This sorting mechanism stabilizes nanodomains in biological membranes, facilitating compartmentalization of signaling components [2].
DSPC adopts a cylindrical molecular geometry due to its two stearoyl chains and bulky phosphocholine head group. This geometry promotes tight packing in gel-phase bilayers, with an area per lipid of 0.48 nm² at 20°C [6]. The cylindrical shape contrasts with conical lipids like phosphatidylethanolamine, enabling DSPC to form flat, extended bilayers rather than curved structures [5].
High-pressure optical studies show DSPC’s main phase transition (Lβ to Lα) occurs at 55.6°C under ambient pressure, shifting linearly with pressure increases [4]. The transition involves a volume change (ΔV) of −23.5 cm³/mol, attributed to acyl chain melting and head group rearrangement [4]. Below the transition temperature, DSPC’s rigid cylindrical structure resists bending, yielding a bending rigidity of 5.0 × 10⁻²⁰ J [6].
The phosphocholine head group of DSPC mediates electrostatic interactions and hydrogen bonding. Unlike anionic lipids, DSPC’s zwitterionic head group minimizes charge-based interactions, favoring van der Waals forces between acyl chains [5]. This property makes DSPC ideal for studying steric and hydrophobic effects in membrane systems.
In mixed monolayers with surfactants like surfactin-C₁₅, DSPC’s head group reduces miscibility compared to phosphatidylethanolamine (DPPE) or phosphatidylserine (DPPS) [5]. Molecular modeling indicates DSPC-surfactin interactions destabilize lipid packing, increasing line tension at domain boundaries [5]. These findings explain DSPC’s tendency to form large, stable domains in heterogeneous membranes [7].
Symmetric DSPC distributions occur when both bilayer leaflets contain gel-phase domains. AFM imaging of DLPC/DSPC bilayers prepared via vesicle fusion shows 1.8-nm-high DSPC domains, indicative of symmetric gel-phase regions [7]. Fluorescence recovery after photobleaching (FRAP) experiments confirm restricted lipid diffusion in symmetric DSPC-rich areas, with recovery rates <20% over 30 minutes [7].
Asymmetric DSPC distributions arise during Langmuir-Blodgett deposition or phase conversion. Bilayers formed by sequential monolayer transfer exhibit 1.1-nm-high DSPC domains in the distal leaflet only [7]. Over time, symmetric domains convert to asymmetric states via flip-flop mechanisms, preserving total DSPC area while redistributing between leaflets [7]. This process follows first-order kinetics, with activation energy barriers ∼80 kJ/mol [7].
Hybrid states transiently coexist during phase transitions. In DLPC/DSPC systems, AFM captures intermediate stages where symmetric (1.8 nm) and asymmetric (1.1 nm) domains occupy adjacent regions [7]. These hybrid states exhibit higher line tension at domain boundaries, driving eventual homogenization into symmetric or asymmetric configurations [7].